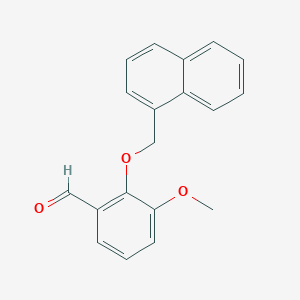

3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde

Description

Properties

IUPAC Name |

3-methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-21-18-11-5-8-15(12-20)19(18)22-13-16-9-4-7-14-6-2-3-10-17(14)16/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLYDJNVNUQYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a naphthalene moiety attached to a benzaldehyde structure. Its chemical formula is , and it possesses distinct physical properties that contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of benzaldehyde revealed that compounds with similar structures displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 20 µM to 70 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Benzaldehyde derivative A | 20 | 40 |

| Benzaldehyde derivative B | 30 | 50 |

2. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. Research has shown that similar benzaldehyde derivatives can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of signaling pathways related to cell cycle regulation .

A notable study demonstrated that certain derivatives led to significant reductions in tumor growth in vitro, suggesting that this compound may also possess similar properties.

Case Study: Anticancer Activity

In a controlled experiment, a derivative of benzaldehyde was tested on human cancer cell lines, resulting in a 50% inhibition of cell growth at a concentration of 25 µM after 48 hours. This indicates a promising avenue for further research on the anticancer effects of structurally related compounds .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that this compound could modulate inflammatory responses effectively .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, disrupting metabolic pathways critical for cell survival in pathogens or cancer cells.

- Receptor Modulation : It may bind to receptors involved in inflammatory responses or cell growth regulation, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

- The target compound’s 2- and 3-position substituents create steric hindrance while balancing electron-donating (methoxy) and bulky aromatic (naphthylmethoxy) effects. In contrast, M3 (3-substituted) lacks steric complexity, favoring simpler synthesis but reduced interaction diversity .

- Halogenated analogs like M4 (4-Cl) exhibit enhanced binding in biological systems due to halogen bonding, a feature absent in the methoxy/naphthylmethoxy-dominated target compound .

Biological Activity :

- Natural benzaldehyde derivatives from Eurotium fungi (e.g., flavoglaucin) often feature prenyl groups and hydroxyls, contributing to antioxidative and antimicrobial activities . Synthetic analogs like M3 and M4 show plant antiviral properties, suggesting substituent-dependent bioactivity .

Synthetic Accessibility :

- The target compound and M3 are synthesized via nucleophilic substitution (K₂CO₃, DMF), achieving yields up to 97% . Brominated derivatives (e.g., M5) require additional steps for halogen introduction, complicating synthesis .

Physical Properties :

- Melting points vary significantly: M3 melts at 95–96°C , while γ-lactone derivatives with rigid structures (e.g., ) melt at 204°C due to crystalline stability . The target compound’s melting point is unreported but likely intermediate due to moderate rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.